2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt
CAS No.:
Cat. No.: VC18470297
Molecular Formula: C14H10N2Na2O6S
Molecular Weight: 380.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2Na2O6S |
|---|---|
| Molecular Weight | 380.29 g/mol |
| IUPAC Name | disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
| Standard InChI Key | HSMKYUPVPFDCDV-UHFFFAOYSA-L |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Composition and Structural Properties
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a disodium salt with the molecular formula C₁₄H₁₀N₂Na₂O₆S and a molecular weight of 380.29 g/mol. Its IUPAC nomenclature, disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate, reflects its bifunctional structure comprising a benzoic acid derivative and a sulfophenylazo group. The compound’s canonical SMILES string, CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+], underscores its ionic nature and spatial configuration.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂Na₂O₆S |
| Molecular Weight | 380.29 g/mol |
| IUPAC Name | Disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
| Canonical SMILES | CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
| Hazard Classification | Xi (Irritant) |
The compound’s stability arises from its conjugated azo (-N=N-) bond and sulfonic acid (-SO₃H) groups, which enhance solubility in aqueous media and affinity for polar substrates.
Synthesis and Manufacturing Processes
The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt involves a diazotization-coupling reaction, a hallmark of azo dye production.
Diazotization of 4-Aminobenzenesulfonic Acid
The process initiates with the diazotization of 4-aminobenzenesulfonic acid in an acidic medium (typically HCl) at temperatures between 0–5°C. Sodium nitrite (NaNO₂) serves as the nitrosating agent, converting the primary amine into a diazonium salt intermediate. This step requires precise pH control to prevent premature decomposition.
Coupling with 3-Methylsalicylic Acid
The diazonium salt is subsequently coupled with 3-methylsalicylic acid under alkaline conditions. The electrophilic diazonium ion attacks the para position of the phenolic hydroxyl group, forming the azo linkage. Sodium hydroxide (NaOH) neutralizes the sulfonic acid group, yielding the disodium salt.
Industrial-Scale Production
Industrial synthesis mirrors laboratory methods but emphasizes cost efficiency and yield optimization. Raw materials include sodium p-aminobenzenesulfonate, 3-methylsalicylic acid, and sodium nitrite. Post-synthesis, the product is isolated via salting-out, filtered, and dried to a powder.
Applications in the Textile Industry
Mordant Yellow 7’s primary application lies in textile dyeing, where it imparts durable yellow hues to natural fibers like wool, silk, and cotton.
Role of Mordants
Mordants such as aluminum, chromium, or iron salts act as bridging agents, forming coordination complexes with the dye and fiber. For instance, aluminum sulfate (Al₂(SO₄)₃) enhances color fastness by creating insoluble lakes on fabric surfaces.
Comparative Advantages Over Other Azo Dyes
Unlike simpler azo dyes, Mordant Yellow 7’s sulfonic acid groups improve water solubility and ionic interactions with mordant-treated fibers. This results in superior wash and light fastness compared to non-sulfonated analogs.
Research Directions and Emerging Applications
Stability Enhancements
Recent studies focus on stabilizing the azo bond against photodegradation. Encapsulation in silica nanoparticles has shown promise in reducing UV-induced decomposition by 40%.
Biomedical Applications
Preliminary investigations explore its use as a pH-sensitive probe in bioimaging. The azo group’s reversible isomerization under acidic conditions enables real-time monitoring of cellular environments.
Sustainable Synthesis
Green chemistry approaches, such as enzymatic diazotization using laccases, aim to replace toxic nitrosating agents. Pilot-scale trials report a 30% reduction in hazardous waste generation.
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